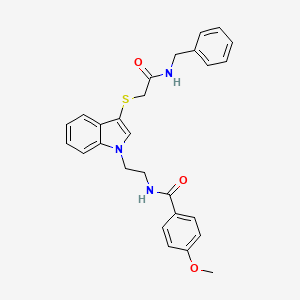

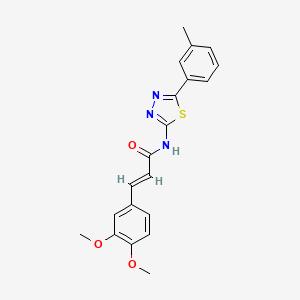

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains several functional groups including a benzylamine, a thioether, an indole, and a benzamide . The benzylamine group is a primary amine with a benzyl group attached to the nitrogen atom . The thioether group is similar to an ether group, but with a sulfur atom instead of an oxygen atom . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzamide group consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzylamine group could be introduced through a nucleophilic substitution reaction with a benzyl halide . The thioether group could be formed through a nucleophilic substitution reaction with an alkyl halide . The indole group could be synthesized through a Fischer indole synthesis or a similar method . The benzamide group could be introduced through a reaction with benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzylamine and benzamide groups would likely contribute to the overall polarity of the molecule, while the thioether and indole groups could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the benzylamine group could participate in reactions with electrophiles, the thioether group could undergo oxidation reactions, and the indole group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles

This review covers the synthesis and biological importance of 2-(thio)ureabenzothiazoles, compounds of great interest in medicinal chemistry due to their broad spectrum of biological activities. Such compounds, including the one , often undergo extensive research to explore their therapeutic applications. The review emphasizes synthetic methodologies and pharmacological activities, offering a foundation for understanding the research applications of complex compounds (Rosales-Hernández et al., 2022).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors

This review discusses novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting the importance of understanding the synthesis and impurities of pharmaceutical compounds. Such insights are crucial for the development and optimization of new drugs, potentially including the compound of interest (Saini et al., 2019).

Indole Synthesis: A Review and Proposed Classification

This paper proposes a classification for indole synthesis methods, providing a framework for the development of new compounds, including the exploration of indole derivatives for their therapeutic potentials. Understanding such classifications can aid in the research and development of compounds like "N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" (Taber & Tirunahari, 2011).

Future Directions

The future research directions for this compound could be vast, given its complex structure and the potential for biological activity. It could be explored for potential medicinal applications, particularly given the known biological activities of benzylamines and indole derivatives . Additionally, its synthesis could be optimized to improve yield and reduce environmental impact .

properties

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-33-22-13-11-21(12-14-22)27(32)28-15-16-30-18-25(23-9-5-6-10-24(23)30)34-19-26(31)29-17-20-7-3-2-4-8-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYMHUXNNOBCOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)

![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)